molecular formula C10H16N2O3S B8714659 2-Hydroxy-N-methyl-2-(4-methanesulphonamidophenyl)ethylamine CAS No. 53023-73-7

2-Hydroxy-N-methyl-2-(4-methanesulphonamidophenyl)ethylamine

Cat. No.: B8714659
CAS No.: 53023-73-7
M. Wt: 244.31 g/mol
InChI Key: KXFAMJXCGFVGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-methyl-2-(4-methanesulphonamidophenyl)ethylamine is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53023-73-7

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

N-[4-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-3-5-9(6-4-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3

InChI Key

KXFAMJXCGFVGRL-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Methanesulphonamidophenacyl)-N-methyl-benzylamine (14.5 g) in ethanol (300 ml) containing 10% palladium on charcoal (2.0 g) was stirred under a hydrogen atmosphere (50 psi) at room temperature for 18 hours. Further catalyst (1.0 g) was added and hydrogenation was continued for a further 18 hours. The reaction was filtered and evaporated to afford an oil which was chromatographed on silica [Merck `Kieselgel 60` (Trade Mark)], eluting with methylene chloride containing methanol (0% up to 20%) to give, after collection and evaporation of appropriate fractions, the title compound as a solid, yield 5 g. [Washing the column with methylene chloride:methanol:acetic acid (80:20:0.25) gave a further 4 g of the product as the acetate salt].
Name
N-(4-Methanesulphonamidophenacyl)-N-methyl-benzylamine
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.